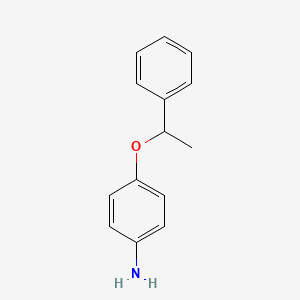

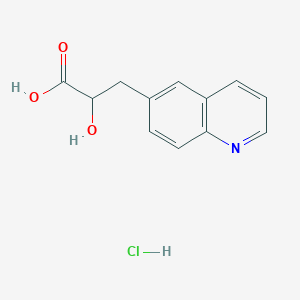

4-(1-Phenylethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aniline-based compounds like 4-(1-Phenylethoxy)aniline has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .Molecular Structure Analysis

The molecular structure of this compound is characterized by an -NH2 group attached directly to a benzene ring . This structure makes it a primary amine, a compound in which one of the hydrogen atoms in an ammonia molecule has been replaced by a hydrocarbon group .Chemical Reactions Analysis

Phenols and anilines, like this compound, have been studied extensively as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants . The thermodynamics and kinetics of these reactions have been interpreted using oxidation potentials for substituted phenols and anilines .Physical And Chemical Properties Analysis

Aniline, also known as aminobenzene or phenylamine, is a musty, fishy-smelling yellowish to brownish liquid . It has a boiling point of about 184°C and a melting point of about -6°C . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Wissenschaftliche Forschungsanwendungen

Dendrimer Synthesis : A study by (Morar et al., 2018) highlighted the use of a related compound, 4-(n-octyloxy)aniline, in the synthesis of novel G-2 melamine-based dendrimers. These dendrimers demonstrated self-assembly into nano-aggregates, indicating potential applications in nanotechnology and material science.

Conducting Polymer Films : Research on the electrooxidation of 4-aminobiphenyl, a compound similar to 4-(1-Phenylethoxy)aniline, led to the development of uniform conducting polymer films with potential applications in electronic devices, as reported by (Guay et al., 1988).

Electrochromic Materials : A study by (Li et al., 2017) discussed the synthesis of electrochromic materials employing derivatives of this compound. These materials showcased excellent optical contrasts and fast switching speeds in the near-infrared region, suggesting their suitability for electrochromic applications.

Polymer Synthesis and Characterization : The work by (Shahhosseini et al., 2016) involved synthesizing and characterizing polymers derived from a monomer structurally related to this compound. This research indicated potential applications in the development of efficient materials for solar cells.

Sensor Applications : The study by (Shoji & Freund, 2001) explored the use of poly(aniline), a polymer related to this compound, in sensor applications. Their approach leveraged the inductive effect on the pKa of poly(aniline) to produce active sensing elements, indicating potential in sensor technology.

Synthesis of Cinnolones : (Dey et al., 2011) reported the synthesis of 4(1H)-cinnolones using 2-phenylethynyl aniline, a compound similar to this compound. This reaction has potential in the development of novel chemical sensors.

Polymer Research : Research by (Gospodinova & Terlemezyan, 1998) on polyaniline, a polymer related to this compound, discussed its potential applications in alternative energy sources, information storage, and non-linear optics.

Materials for Corrosion-Resistant Coatings : (Li et al., 2018) synthesized an electroactive benzoxazine with an aniline dimer in its structure, showing potential for advanced corrosion-resistant coatings.

Wirkmechanismus

Safety and Hazards

Aniline is considered hazardous due to its toxicity. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is advised to use personal protective equipment and ensure adequate ventilation when handling aniline .

Eigenschaften

IUPAC Name |

4-(1-phenylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAODHFJFSYEMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)

![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)

![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)